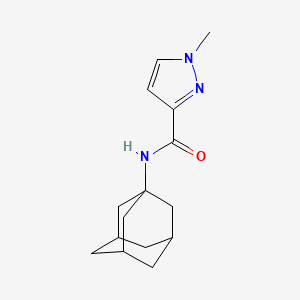
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide, also known as A-836,339, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective agonist of cannabinoid receptor type 2 (CB2), which is found predominantly in the immune system and peripheral tissues. A-836,339 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Wirkmechanismus
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide exerts its pharmacological effects by selectively binding to CB2 receptors, which are primarily expressed on immune cells and peripheral tissues. Activation of CB2 receptors by 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide leads to the inhibition of pro-inflammatory cytokine production, reduction of immune cell migration, and attenuation of pain perception. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating CB2 receptors.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been shown to attenuate pain perception in animal models of neuropathic pain and osteoarthritis. In addition, 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating CB2 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of the immune system and peripheral tissues. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is its potential off-target effects, which may lead to unwanted side effects in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide. One potential application of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to reduce inflammation and promote tissue repair in animal models of IBD. Another potential application of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is in the treatment of cancer, particularly in combination with chemotherapy or radiation therapy. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inducing apoptosis. Finally, further research is needed to better understand the potential off-target effects of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide and to develop more selective CB2 agonists with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide involves several steps, starting from the reaction of 4-chloropyrazole with 2-methylpropylamine to form 4-(2-methylpropyl)pyrazole. This intermediate is then reacted with methyl isocyanate to produce 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and osteoarthritis.
Eigenschaften
IUPAC Name |
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7(2)4-10-9(13)8-5-11-12(3)6-8/h5-7H,4H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXQDWJPKBEGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

